

Preclinical research findings on 5-Hydroxy-TSU-68

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An In-Depth Technical Guide to the Preclinical Research Findings on TSU-68 and its Metabolites

Introduction

This technical guide provides a comprehensive overview of the preclinical research findings on TSU-68 (Orantinib, SU6668), a multi-targeted receptor tyrosine kinase inhibitor. While the initial query focused on **5-Hydroxy-TSU-68**, available preclinical data predominantly centers on the parent compound, TSU-68. One of its known metabolites is 6-Hydroxy-TSU-68, formed through biotransformation in human liver microsomes.[1] Information specifically detailing the preclinical profile of **5-Hydroxy-TSU-68** is not readily available in the public domain. Therefore, this document will focus on the extensive preclinical data for TSU-68, which is crucial for understanding the potential activity of its metabolites.

TSU-68 is an orally bioavailable small molecule that targets several receptor tyrosine kinases implicated in tumor angiogenesis and cell proliferation.[2][3] It competitively inhibits the ATP binding of Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of TSU-68.



Table 1: In Vitro Inhibitory Activity of TSU-68

Target Kinase	Assay Type	Inhibitory Concentration (IC50/Ki)	Reference
PDGFRβ	Cell-free autophosphorylation	8 nM (Ki)	[5][6][7]
FGFR1	Cell-free trans- phosphorylation	1.2 μM (Ki)	[5][6]
VEGF-R1 (Flt-1)	Cell-free trans- phosphorylation	2.1 μM (Ki)	[5][6]
c-kit	Cellular autophosphorylation (MO7E cells)	0.1-1 μM (IC50)	[5]
VEGF-driven mitogenesis	HUVEC proliferation	0.34 μM (IC50)	[5]
FGF-driven mitogenesis	HUVEC proliferation	9.6 μM (IC50)	[5]
SCF-induced proliferation	MO7E cell proliferation	0.29 μM (IC50)	[5]

Table 2: In Vivo Antitumor Activity of TSU-68

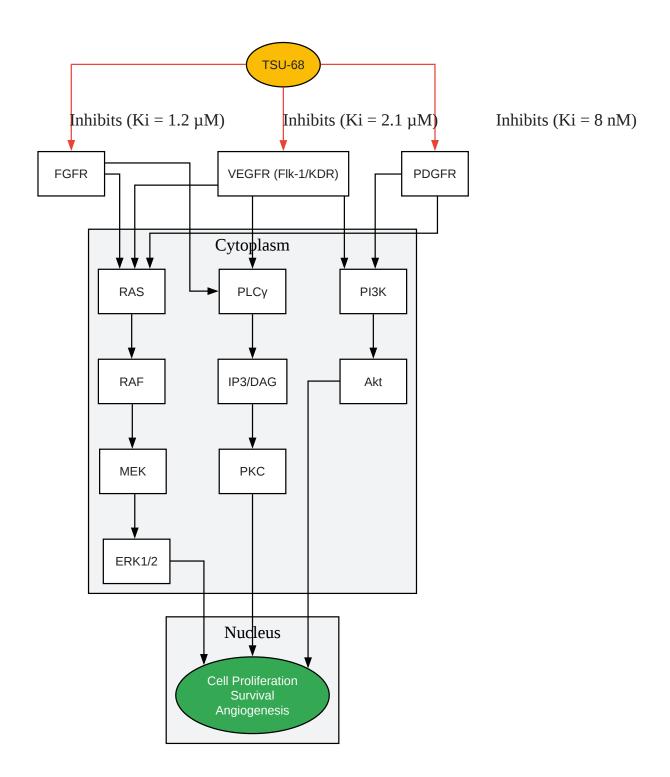


Tumor Model	Dosing	Effect	Reference
Various human tumor xenografts (A375, Colo205, H460, Calu- 6, C6, SF763T, SKOV3TP5)	75-200 mg/kg	Significant tumor growth inhibition	[5]
C6 glioma xenografts	75 mg/kg	Suppression of tumor angiogenesis	[5]
HT29 human colon carcinoma	200 mg/kg	Decreased average vessel permeability and fractional plasma volume	[5]
Rabbit VX2 liver tumor	200 mg/kg	Augments the effect of chemotherapeutic infusion	[5]

Signaling Pathways

TSU-68 primarily exerts its anti-angiogenic and anti-proliferative effects by inhibiting key signaling pathways downstream of PDGFR, FGFR, and VEGFR.





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Diagram 1: TSU-68 Inhibition of Receptor Tyrosine Kinase Signaling Pathways.



Experimental ProtocolsIn Vitro Kinase Assays (Cell-Free)

Objective: To determine the direct inhibitory activity of TSU-68 on the kinase activity of purified receptor tyrosine kinases.

Methodology:

- Enzyme Source: Purified recombinant kinase domains of PDGFRβ, FGFR1, and VEGFR1 (Flk-1).
- Substrate: A synthetic peptide substrate for the respective kinase.
- Reaction Mixture: The kinase, substrate, and varying concentrations of TSU-68 are incubated in a buffer containing ATP (radiolabeled or with a detection antibody for phosphorylated substrate).
- Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
- Detection: The amount of phosphorylated substrate is quantified using methods such as scintillation counting (for radiolabeled ATP) or ELISA with a phospho-specific antibody.
- Data Analysis: The concentration of TSU-68 that inhibits 50% of the kinase activity (IC50) or the inhibitor constant (Ki) is calculated by fitting the data to a dose-response curve. TSU-68 acts as a competitive inhibitor with respect to ATP.[4]

Cellular Phosphorylation Assays

Objective: To assess the ability of TSU-68 to inhibit ligand-induced receptor autophosphorylation in a cellular context.

Methodology:

 Cell Lines: NIH-3T3 cells overexpressing PDGFRβ or EGFR, and Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR.[5]



- Cell Culture: Cells are grown to near confluence and then serum-starved to reduce basal receptor phosphorylation.
- Treatment: Cells are pre-incubated with various concentrations of TSU-68 for a specified period.
- Stimulation: The respective ligand (e.g., PDGF, VEGF) is added to stimulate receptor autophosphorylation.
- Cell Lysis: Cells are lysed, and protein concentration is determined.
- Immunoprecipitation and Western Blotting: The target receptor is immunoprecipitated from the cell lysates, followed by separation by SDS-PAGE. The level of tyrosine phosphorylation is detected by Western blotting using an anti-phosphotyrosine antibody.



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Diagram 2: Experimental Workflow for Cellular Phosphorylation Assays.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the antitumor efficacy of TSU-68 in animal models.

Methodology:

- Animal Model: Athymic (nude) mice are typically used.[5]
- Tumor Cell Implantation: Human tumor cells (e.g., A375 melanoma, Colo205 colon, H460 lung) are injected subcutaneously into the flanks of the mice.[5]
- Tumor Growth: Tumors are allowed to grow to a palpable size.



- Treatment Administration: TSU-68 is administered to the mice, typically orally or via intraperitoneal injection, at various doses and schedules.[4] A control group receives a vehicle.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific duration.
- Data Analysis: Tumor growth curves are plotted for treated and control groups. The percentage of tumor growth inhibition is calculated.

Pharmacokinetics

Pharmacokinetic studies of TSU-68 have been conducted in human patients. In a phase I study, TSU-68 was administered orally. The concentration of TSU-68 in plasma was determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[8] Key pharmacokinetic parameters calculated include the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (T1/2).[8] Interestingly, repeated administration of TSU-68 led to a decrease in Cmax and AUC, suggesting potential autoinduction of metabolism.[3][9]

Conclusion

The preclinical data for TSU-68 demonstrate its potent inhibitory activity against key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. This activity translates to significant antitumor effects in a broad range of in vivo models. While specific preclinical data for **5-Hydroxy-TSU-68** is scarce, the comprehensive information available for the parent compound, TSU-68, provides a strong foundation for understanding its mechanism of action and therapeutic potential. Further research into the specific activities and pharmacokinetic profiles of its metabolites, including the hydroxylated forms, would be beneficial for a more complete understanding of its overall clinical profile.



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